molecular formula C18H21BrN4O B2667205 N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 380626-12-0

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No.: B2667205
CAS No.: 380626-12-0
M. Wt: 389.297
InChI Key: ALSNWIVWTGYOCE-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. This acetamide derivative features a pyridinyl-piperazino acetamide scaffold, a structural motif commonly investigated for its potential to interact with a range of biological targets. Piperazine and pyridine subunits are frequently employed as key building blocks in pharmaceuticals due to their favorable physicochemical properties and ability to contribute to hydrogen bonding, which can enhance binding affinity . Researchers explore such complex heterocyclic compounds for their potential utility across various therapeutic areas, including as potential modulators of neurological targets or enzyme inhibitors . The specific structural configuration of this compound makes it a valuable chemical tool for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns and for use as a synthetic intermediate in the development of targeted molecular probes.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNWIVWTGYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Intermediate: The initial step could involve the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine.

    Acylation Reaction: The intermediate can then undergo an acylation reaction with chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: Finally, the chloroacetamide can react with 4-(2-pyridinyl)piperazine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like nitro or amino groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Modifications in the Piperazine Ring

The piperazine moiety is a critical pharmacophore. Key analogs and their substituents include:

Compound Name Piperazine Substituent Molecular Formula Molar Mass (g/mol) Source
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (Target) 2-pyridinyl Not explicitly given ~422 (estimated) N/A
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide 3-chlorophenyl C₁₉H₂₁BrClN₃O 422.75
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazino]acetamide 2,6-dimethylphenyl C₂₀H₂₄BrN₃O 402.34
2-(4-Benzylpiperazino)-N-(4-chlorophenyl)acetamide Benzyl C₁₉H₂₂ClN₃O 343.85
N-[4-(butan-2-yl)phenyl]-2-[4-(2-pyridinyl)piperazino]acetamide 2-pyridinyl C₂₁H₂₈N₄O Not provided

Key Observations :

  • Target vs. 3-Chlorophenyl Analog (): Replacing 2-pyridinyl with 3-chlorophenyl increases molar mass (422.75 vs.
  • Target vs. 2,6-Dimethylphenyl Analog () : The dimethylphenyl group adds steric bulk, reducing conformational flexibility compared to the planar pyridinyl group.
  • Target vs. Benzylpiperazino Analog (): The benzyl group significantly increases hydrophobicity, which may reduce aqueous solubility.

Modifications in the Acetamide Phenyl Group

Variations in the phenyl ring of the acetamide moiety influence electronic and steric properties:

Compound Name Phenyl Substituents Key Structural Features
Target Compound 4-bromo, 2-methyl Bromine enhances electrophilicity; methyl improves metabolic stability.
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazino]acetamide () 2-bromo, 4-nitro Nitro group introduces strong electron-withdrawing effects, altering reactivity.
N-(4-cyclohexylphenyl)-2-[4-(3-phenylpropenyl)piperazino]acetamide () 4-cyclohexyl Cyclohexyl increases steric hindrance and lipophilicity.

Key Observations :

  • Bromo vs. Nitro Substituents : The nitro group () may enhance binding to electron-rich receptors but reduce stability under reducing conditions.
  • Methyl vs.

Pharmacological and Physicochemical Implications

  • Receptor Binding : The 2-pyridinyl group in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, distinct from halogenated or alkylated analogs .
  • Solubility and Bioavailability : Compounds with polar groups (e.g., pyridinyl) generally exhibit better aqueous solubility than halogenated or alkylated derivatives .
  • Crystallinity : Analogous N-(4-bromophenyl)acetamides (e.g., ) form intermolecular hydrogen bonds (N–H···N, C–H···O), influencing crystal packing and stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) LogP (Estimated) Key Substituents
Target Compound Not provided ~422 ~3.5 2-pyridinyl, 4-bromo-2-methyl
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide C₁₉H₂₁BrClN₃O 422.75 ~4.0 3-chlorophenyl, 4-bromo-2-methyl
2-(4-Benzylpiperazino)-N-(4-chlorophenyl)acetamide C₁₉H₂₂ClN₃O 343.85 ~4.2 Benzyl, 4-chlorophenyl

Biological Activity

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically including the reaction of 4-bromo-2-methylphenyl amine with 2-pyridinyl piperazine derivatives. The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives evaluated against both Gram-positive and Gram-negative bacteria have shown promising results:

CompoundActivity TypeTested OrganismsResults
d1AntimicrobialS. aureusEffective
d6AntimicrobialE. coliModerate
d7AntimicrobialP. aeruginosaHigh activity

These results suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay has been utilized to evaluate cytotoxicity:

CompoundCell LineIC50 (µM)Mechanism
d6MCF715Apoptosis induction
d7MCF710Cell cycle arrest

The findings indicate that the compound induces apoptosis and affects cell cycle progression in cancer cells.

3. Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane permeability.
  • Pyridine Ring : The inclusion of a pyridine moiety is associated with increased binding affinity to target proteins.
  • Piperazine Linkage : This component contributes to the overall stability and bioavailability of the compound.

4. Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth effectively at concentrations as low as 5 µg/mL.
  • Anticancer Screening : In a comparative analysis against standard chemotherapeutics, this compound exhibited lower IC50 values in MCF7 cells, indicating superior efficacy.

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